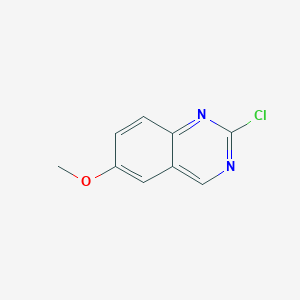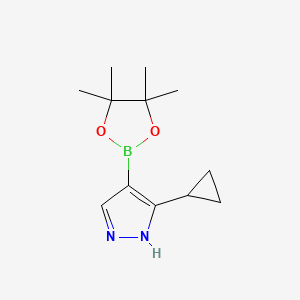
4-Chloro-7-methoxy-1,6-naphthyridine
概要
説明
“4-Chloro-7-methoxy-1,6-naphthyridine” is a chemical compound with the molecular formula C9H7ClN2O . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 1,6-naphthyridine derivatives, including “4-Chloro-7-methoxy-1,6-naphthyridine”, has been a subject of research for many years . Various strategies have been developed, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modifications of side chains .Molecular Structure Analysis
The molecular structure of “4-Chloro-7-methoxy-1,6-naphthyridine” includes a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms . This compound also contains a chlorine atom and a methoxy group attached to the naphthyridine ring .Chemical Reactions Analysis
The reactivity of 1,6-naphthyridine derivatives has been studied extensively. These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and have their side chains modified .科学的研究の応用
1. Chemical Synthesis and Reactions
4-Chloro-7-methoxy-1,6-naphthyridine is involved in various chemical reactions and synthesis processes. It has been used in reactions with HCl, CH3OH, and H2O, demonstrating high regioselectivity in polar additions to related compounds (Ritter & Gleiter, 1997). Furthermore, it has been part of processes that involve nucleophilic aromatic substitution reactions (Park, Mayer, Nakashima, & Zimmerman, 2005).
2. Antimalarial Research
In the field of antimalarial research, derivatives of 4-Chloro-7-methoxy-1,6-naphthyridine have been synthesized and assessed for their potential antimalarial properties. However, initial studies indicated that these derivatives did not show significant activity against Plasmodium vinckei vinckei in mice, in comparison to established antimalarial drugs like chloroquine or primaquine (Barlin & Tan, 1984).
3. Supramolecular Chemistry
This compound serves as a building block in supramolecular chemistry. Its conversion to other derivatives illustrates its versatility and usefulness in this field, enabling the creation of complex molecular structures (Park et al., 2005).
4. Synthesis of Derivatives for Drug Development
4-Chloro-7-methoxy-1,6-naphthyridine is a key intermediate in synthesizing various derivatives, potentially useful in drug development. For example, it has been used in the scalable construction of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives, which are being explored for their potential as MET-targeting antitumor drug candidates (Wang et al., 2020).
5. Sensor Development
A study has developed a colorimetric sensor based on a derivative of 4-Chloro-7-methoxy-1,6-naphthyridine for the detection of Cu(II) ions. This sensor exhibited high selectivity and sensitivity, changing color in the presence of these ions, demonstrating its potential application in environmental monitoring and analytical chemistry (Dai et al., 2018).
将来の方向性
The future directions for the research on “4-Chloro-7-methoxy-1,6-naphthyridine” and related compounds could include further exploration of their synthesis, reactivity, and biological activity. There is also potential for investigating their applications in various fields, such as medicinal chemistry .
特性
IUPAC Name |
4-chloro-7-methoxy-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9-4-8-6(5-12-9)7(10)2-3-11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXFTPKSSCWINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731982 | |
| Record name | 4-Chloro-7-methoxy-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methoxy-1,6-naphthyridine | |
CAS RN |
952138-19-1 | |
| Record name | 4-Chloro-7-methoxy-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B1428644.png)
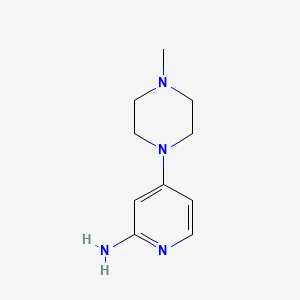

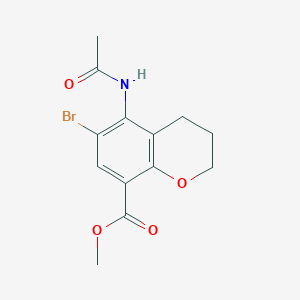
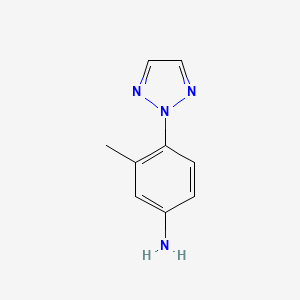
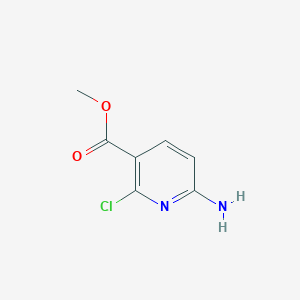
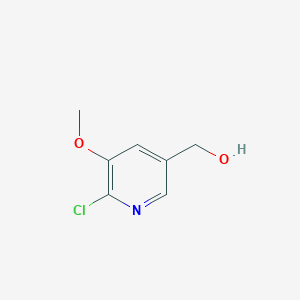
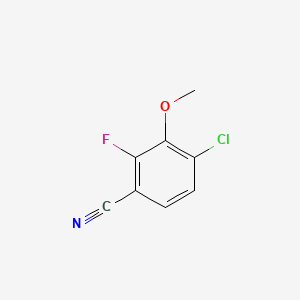
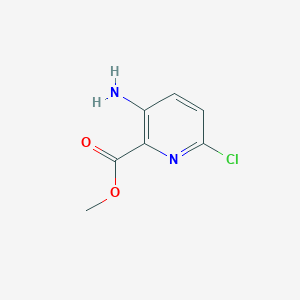
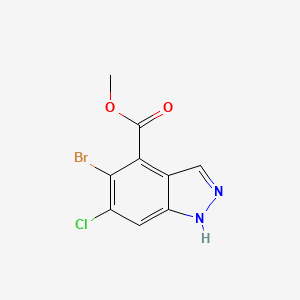
![Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B1428660.png)

